Neoisoliquritin

Description

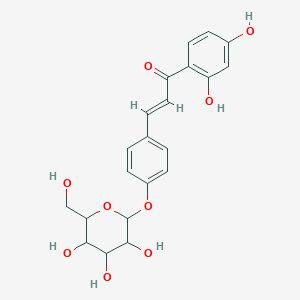

Structure

2D Structure

3D Structure

Properties

CAS No. |

5041-81-6 |

|---|---|

Molecular Formula |

C21H22O9 |

Molecular Weight |

418.4 g/mol |

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one |

InChI |

InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-5-1-11(2-6-13)3-8-15(24)14-7-4-12(23)9-16(14)25/h1-9,17-23,25-28H,10H2/b8-3+ |

InChI Key |

YNWXJFQOCHMPCK-FPYGCLRLSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |

melting_point |

187 - 189 °C |

Other CAS No. |

7014-39-3 |

physical_description |

Solid |

Synonyms |

4-((1E)-3-(2,4-dihydroxyphenyl)-3-oxo-1-propen-1-yl)phenyl beta-D-glucopyranoside isoliquiritin neoisoliquiritin neoisoliquiritin, (E)-isome |

Origin of Product |

United States |

Isolation, Purification, and Advanced Analytical Methodologies for Isoliquiritin

Extraction and Isolation Techniques

The initial step in studying isoliquiritin involves its extraction from botanical sources, primarily species like Glycyrrhiza uralensis, Glycyrrhiza inflata, and Glycyrrhiza glabra. researchgate.net The efficiency of this process is paramount and is influenced by a variety of factors.

Optimization of Extraction Protocols from Botanical Sources

The choice of extraction solvent and method significantly impacts the yield of isoliquiritin. Traditional solvent extraction often utilizes ethanol (B145695) or methanol (B129727) solutions. For instance, 70% ethanol is commonly used for clinical preparations from licorice, while 90% ethanol and 90% methanol are employed for quality control verification. deanfrancispress.com

Modern extraction techniques aim to enhance efficiency and are often more environmentally friendly. Ultrasound-assisted extraction (UAE) has emerged as a promising "green" technique due to its reduced solvent and time consumption. researchgate.net One optimized UAE method using a 1.5 M [C4MIM]Ac aqueous solution as the solvent yielded 1.17 ± 0.02 mg/g of isoliquiritin from G. uralensis. deanfrancispress.com Another study optimized UAE conditions using a natural deep eutectic solvent (NADES) system, specifically 1,4-butanediol-levulinic acid (1:3 molar ratio), to effectively extract isoliquiritin among other bioactive compounds. researchgate.net Further research into optimizing extraction conditions found that a water content of 17%, a liquid/solid ratio of 42 mL/g, and an extraction time of 30 minutes resulted in an isoliquiritin yield of 3.17 mg/g. researchgate.net

A patented method for extracting isoliquiritin involves crushing licorice root, extracting it with deionized water at 90°C with a solid-to-liquid ratio of 1:5–8 for 120 minutes, followed by filtration to obtain a crude extract. google.com Another patented approach utilizes a continuous countercurrent extraction with 80% aqueous ethanol at 50°C. google.com

Table 1: Comparison of Optimized Isoliquiritin Extraction Methods

| Extraction Method | Solvent/System | Key Parameters | Isoliquiritin Yield | Reference |

|---|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | 1.5 M [C4MIM]Ac aqueous solution | Soaking time: 8 hours; Extraction time: 20 minutes; Solvent/solid ratio: 10:1 | 1.17 ± 0.02 mg/g | deanfrancispress.com |

| Ultrasound-Assisted Extraction (UAE) | 1,4-butanediol-levulinic acid NADES | Optimized for multiple compounds | Not specified for isoliquiritin alone | researchgate.net |

| Optimized Extraction | Not specified | Water content: 17%; Liquid/solid ratio: 42 mL/g; Extraction time: 30 min | 3.17 mg/g | researchgate.net |

| Deionized Water Extraction | Deionized Water | Temperature: 90°C; Solid-liquid ratio: 1:5-8; Time: 120 minutes | Not specified | google.com |

| Continuous Countercurrent Extraction | 80% Aqueous Ethanol | Temperature: 50°C; Feed liquid mass ratio: 1:20; Time: 60 minutes | Not specified | google.com |

Chromatographic Purification Strategies

Following extraction, crude extracts containing isoliquiritin require purification to isolate the compound. Chromatographic techniques are indispensable for this purpose. High-speed counter-current chromatography (HSCCC) has been successfully used for the one-step separation of flavonoids from G. uralensis crude extract. tautobiotech.com One HSCCC method utilized a two-phase solvent system of n-hexane–ethyl acetate–methanol–acetonitrile (B52724)–water (2:2:1:0.6:2, v/v) to yield isoliquiritin with a purity of 98.3%. tautobiotech.com

Column chromatography is another common purification strategy. A patented method describes the use of a mixed resin column, combining polyamide resin and macroporous resin (HPD-100) in a 3:7 mass ratio, for the purification of isoliquiritin. google.com The process involves elution with different concentrations of aqueous ethanol, followed by crystallization to obtain high-purity isoliquiritin. google.com Silica gel column chromatography is also employed, with elution by a chloroform-methanol gradient to separate liquiritin (B1674860) and isoliquiritin. google.com

Quantitative Analytical Methods for Isoliquiritin and Related Compounds

Accurate quantification of isoliquiritin is crucial for quality control and research purposes. Several advanced analytical techniques are employed for this task.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is a cornerstone for the quantitative analysis of isoliquiritin. deanfrancispress.comwikipedia.org It offers high resolution and sensitivity for separating and quantifying components in complex mixtures. openaccessjournals.com

A sensitive HPLC method was developed for the simultaneous determination of isoliquiritin and isoliquiritin apioside in rat plasma. nih.govnii.ac.jpnih.gov This method used a Diamonsil C18 column with a mobile phase of water (containing 0.1% phosphoric acid) and acetonitrile (72:28, v/v) at a flow rate of 1.0 mL/min. nih.govnii.ac.jpnih.gov Detection was performed at 360 nm. nih.govnii.ac.jpnih.gov The method demonstrated good linearity for isoliquiritin over a concentration range of 0.075–4.80 μg/mL, with a lower limit of quantification (LLOQ) of 0.075 μg/mL. nih.govnii.ac.jp

Another reversed-phase HPLC (RP-HPLC) method was developed for the simultaneous determination of five bioactive components in licorice, including isoliquiritin. jfda-online.com This method used a gradient elution with acetonitrile and 0.1% (v/v) phosphoric acid. The calibration curve for isoliquiritin was linear in the range of 6.4 - 512 μg/mL. jfda-online.com

Table 2: HPLC Methods for Isoliquiritin Quantification

| Column | Mobile Phase | Detection Wavelength | Linearity Range (µg/mL) | LLOQ (µg/mL) | Reference |

|---|---|---|---|---|---|

| Diamonsil C18 (150 × 4.6 mm; 5 μm) | Water (0.1% H₃PO₄) : Acetonitrile (72:28, v/v) | 360 nm | 0.075–4.80 | 0.075 | nih.govnii.ac.jp |

| Not specified | Acetonitrile and 0.1% (v/v) Phosphoric Acid (gradient) | Not specified | 6.4 - 512 | Not specified | jfda-online.com |

| Symmetry C18 (4.6 mm × 250 mm, 5 μm) | Acetonitrile - 0.085% Phosphoric Acid (gradient) | 254 nm | 0.0528–1.056 | Not specified | bvsalud.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides even greater sensitivity and selectivity for the quantification of isoliquiritin, especially in complex biological matrices like plasma. nih.govlongdom.org This technique combines the separation power of LC with the precise mass detection of MS/MS. researchgate.net

An LC-MS/MS method was developed for the simultaneous quantification of multiple licorice flavonoids, including isoliquiritin, in rat plasma. nih.gov This method used electrospray ionization (ESI) in negative mode to generate precursor deprotonated molecules. nih.govmdpi.com The method showed good linearity between 0.32 ng/mL and 1 µg/mL in plasma samples. nih.gov Another sensitive LC-MS/MS method for detecting isoliquiritin in rat plasma had a lower limit of quantitation of 0.2 ng/mL. mdpi.com The analysis was performed on a Synergi Polar-RP column with a mobile phase of methanol and water (65:35, v/v) containing 0.1% formic acid. mdpi.com

Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry, such as UHPLC-LTQ-Orbitrap MS, offers high resolution and is used for the comprehensive analysis of secondary metabolites in licorice, including isoliquiritin. mdpi.commdpi.com

Table 3: LC-MS/MS Methods for Isoliquiritin Quantification

| LC Column | Ionization Mode | Linearity Range | LLOQ | Reference |

|---|---|---|---|---|

| Not specified | ESI Negative | 0.32 ng/mL - 1 µg/mL | Not specified | nih.gov |

| Synergi Polar-RP (4 µm, 150 × 2 mm) | ESI Negative | Not specified | 0.2 ng/mL | mdpi.com |

| Ultimate XB-C18 | ESI Positive & Negative | 0.6800-340.0 to 3.920-1960 ng/mL (for various analytes) | Not specified for Isoliquiritin alone | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantification (e.g., 1H-qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, particularly proton qNMR (¹H-qNMR), has emerged as a powerful tool for the direct and accurate quantification of compounds without the need for identical reference standards. researchgate.netmagritek.comemerypharma.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for precise quantification. magritek.commdpi.com

A ¹H-qNMR method was established for the simultaneous determination of liquiritin, liquiritigenin (B1674857), and isoliquiritin in Glycyrrhiza uralensis. nih.gov The analysis was performed at 600 MHz in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) with dichloromethane (B109758) as the internal standard. nih.govresearchgate.net The characteristic signal for quantifying isoliquiritin was identified in the range of δ 8.187–8.172 ppm. nih.govresearchgate.net This method demonstrated excellent precision, with a relative standard deviation of 1.13% for isoliquiritin, and had a limit of detection and limit of quantitation of 0.003 mg/mL and 0.010 mg/mL, respectively. nih.gov

Table 4: ¹H-qNMR Method for Isoliquiritin Quantification

| Parameter | Value | Reference |

|---|---|---|

| Spectrometer Frequency | 600 MHz | nih.gov |

| Solvent | DMSO-d₆ | nih.gov |

| Internal Standard | Dichloromethane | nih.gov |

| Quantitative Signal (δ) | 8.187–8.172 ppm | nih.govresearchgate.net |

| Precision (RSD) | 1.13% | nih.gov |

| Limit of Detection | 0.003 mg/mL | nih.gov |

| Limit of Quantitation | 0.010 mg/mL | nih.gov |

Characterization of Isoliquiritin Purity and Identity for Research Applications

The reliability and reproducibility of scientific research involving natural compounds depend critically on the purity and unambiguous identification of the substance being studied. For isoliquiritin, a bioactive flavonoid, rigorous characterization is essential to ensure that observed biological effects are attributable to the compound itself and not to the presence of contaminants or related isomers. In research applications, the use of well-characterized, high-purity isoliquiritin is fundamental for obtaining meaningful and valid results. marketreportanalytics.comacs.org Advanced analytical methodologies are employed to confirm the structural identity of isoliquiritin and to quantify its purity, ensuring that reference standards and experimental samples meet the stringent requirements of scientific investigation.

A variety of sophisticated analytical techniques are utilized to achieve comprehensive characterization. These methods include powerful separation techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), as well as definitive structural elucidation methods such as Nuclear Magnetic Resonance (NMR) spectroscopy. deanfrancispress.comhyphadiscovery.comnumberanalytics.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for assessing the purity of isoliquiritin. deanfrancispress.com It separates isoliquiritin from impurities, such as other flavonoids or degradation products, allowing for accurate quantification. Purity is typically determined by calculating the peak area percentage of isoliquiritin relative to the total area of all peaks in the chromatogram. Commercial suppliers often guarantee a purity of greater than 98.0% as determined by HPLC. tcichemicals.comstarshinechemical.com

The method involves a stationary phase, typically a C18 column, and a mobile phase, often a gradient mixture of an organic solvent like acetonitrile or methanol and an acidic aqueous solution (e.g., containing phosphoric acid or formic acid). ingentaconnect.comjfda-online.com The detection wavelength is a critical parameter; for isoliquiritin, UV detection is commonly set around 360 nm to 376 nm, corresponding to its maximum absorption wavelength. tcichemicals.comingentaconnect.comnih.gov For instance, one method used a CAPCELL PAK C18 column with a gradient of acetonitrile and 0.1% phosphoric acid, setting the detection wavelength at 360 nm for the interval during which isoliquiritin elutes. ingentaconnect.com Another sensitive HPLC method developed for quantifying isoliquiritin in plasma used a mobile phase of water (containing 0.1% phosphoric acid) and acetonitrile (72:28, v/v) with detection at 360 nm. nih.gov

Interactive Table: HPLC Parameters for Isoliquiritin Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Column | CAPCELL PAK C18 MGII (250 mm × 4.6 mm, 5 µm) | ingentaconnect.com |

| Diamonsil C18 (150 × 4.6 mm; 5 µm) | nih.gov | |

| Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm) | biocrick.com | |

| Mobile Phase | Acetonitrile and 0.1% phosphoric acid (gradient) | ingentaconnect.com |

| Water (0.1% phosphoric acid, v/v) : acetonitrile (72:28, v/v) | nih.gov | |

| 0.1% formic acid aqueous solution and methanol (gradient) | biocrick.com | |

| Flow Rate | 1.0 mL/min | ingentaconnect.comnih.govbiocrick.com |

| Detection | UV at 360 nm | ingentaconnect.comnih.govnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an invaluable tool for both identifying and quantifying isoliquiritin. deanfrancispress.com Following chromatographic separation, the compound is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. nih.govnih.gov This provides molecular weight information that helps to confirm the identity of the compound.

LC-MS can be operated in both positive and negative ionization modes. In positive ion mode ([M+H]+), isoliquiritin (molecular formula C21H22O9, molecular weight 418.40) is detected at an m/z of 419. nih.gov In negative ion mode ([M-H]-), it appears at an m/z of 417. nih.gov Tandem mass spectrometry (MS/MS or MS2) provides further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. For example, in positive mode, the precursor ion at m/z 419 fragments to produce a prominent product ion at m/z 257, which corresponds to the aglycone portion, isoliquiritigenin (B1662430). nih.gov This fragmentation pattern is a unique fingerprint that confirms the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While chromatographic methods are excellent for purity assessment, NMR spectroscopy is the most powerful technique for the definitive elucidation of molecular structure. hyphadiscovery.comnumberanalytics.com It provides detailed information about the carbon-hydrogen framework of the molecule. Both one-dimensional (1H-NMR, 13C-NMR) and two-dimensional (e.g., COSY, HMBC, HSQC) NMR experiments are used to assign the chemical structure of isoliquiritin unambiguously. hyphadiscovery.com

In a study using 1H-qNMR (quantitative NMR) for the analysis of flavonoids in Glycyrrhiza uralensis, specific signals for isoliquiritin were identified. nih.gov Using DMSO-d6 as the solvent, the quantitative signal for isoliquiritin was observed as a doublet in the range of δ 8.187–8.172 ppm. nih.govresearchgate.net This signal corresponds to specific protons in the chalcone (B49325) structure, and its integration can be used for quantification.

Spectroscopic and Spectrometric Data for Isoliquiritin

The identity of isoliquiritin is confirmed through a combination of spectroscopic and spectrometric data.

Interactive Table: Key Analytical Data for Isoliquiritin Characterization

| Analytical Method | Parameter | Observed Value/Data | Source(s) |

|---|---|---|---|

| UV Spectroscopy | Maximum Absorption (λmax) | 361 nm (in Methanol) | tcichemicals.com |

| Mass Spectrometry | Molecular Formula | C21H22O9 | deanfrancispress.comtcichemicals.com |

| Molecular Weight | 418.40 g/mol | tcichemicals.com | |

| Precursor Ion [M+H]+ | m/z 419 | nih.gov | |

| MS2 Fragment of m/z 419 | m/z 257 | nih.gov | |

| Precursor Ion [M-H]- | m/z 417 | nih.gov | |

| MS2 Fragment of m/z 417 | m/z 255 | nih.gov | |

| 1H-NMR | Quantitative Signal (in DMSO-d6) | δ 8.187–8.172 ppm (d) | nih.govresearchgate.net |

| Purity (HPLC) | Commercial Standard | >98.0% | tcichemicals.comstarshinechemical.com |

Importance of Purity in Research Contexts

The presence of impurities can significantly impact the results of research studies. In the case of isoliquiritin, potential impurities could include its flavanone (B1672756) isomer, liquiritin, or the apioside forms of these compounds, such as isoliquiritin apioside and liquiritin apioside. acs.org These related compounds, while structurally similar, may possess different biological activities. If present in an isoliquiritin sample, they could lead to an incorrect assessment of its potency or mechanism of action. Therefore, using orthogonal analytical methods like HPLC-UV and qHNMR to accurately determine purity and identify impurities is crucial for ensuring the quality of reference materials and the reliability of downstream biological results. acs.org

Isoliquiritin Biosynthesis and Chemical Synthesis Research

Enzymatic Pathways and Genetic Regulation of Isoliquiritin Biosynthesis in Plants

The biosynthesis of isoliquiritin in plants is a multi-step process that is part of the broader phenylpropanoid and flavonoid pathways. researchgate.netfrontiersin.org This intricate sequence begins with the amino acid L-phenylalanine and involves a series of enzymatic reactions to construct the characteristic chalcone (B49325) backbone. mdpi.comfrontiersin.org

The process commences with the general phenylpropanoid pathway, where Phenylalanine ammonia-lyase (PAL) catalyzes the conversion of L-phenylalanine to trans-cinnamic acid. mdpi.comfrontiersin.org Subsequently, cinnamate-4-hydroxylase (C4H) hydroxylates trans-cinnamic acid to produce p-coumaric acid. researchgate.net The next crucial step is the activation of p-coumaric acid to 4-coumaroyl-CoA by the enzyme 4-coumarate:CoA ligase (4CL). researchgate.netmdpi.com This molecule, 4-coumaroyl-CoA, stands at a critical juncture, serving as a precursor for both flavonoids and other compounds like lignin. researchgate.netbiorxiv.org

The first committed step towards flavonoid biosynthesis is catalyzed by chalcone synthase (CHS), which is often considered a rate-limiting enzyme in the pathway. frontiersin.orgresearchgate.netfrontiersin.org CHS facilitates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. researchgate.netmdpi.com In the specific pathway leading to isoliquiritin, the chalcone produced is isoliquiritigenin (B1662430). The formation of isoliquiritigenin is then followed by a glycosylation step, where a glycosyltransferase (GT) enzyme attaches a sugar moiety to the isoliquiritigenin molecule, yielding isoliquiritin. frontiersin.orgnih.gov The isomerization of the chalcone to a flavanone (B1672756) can be catalyzed by chalcone isomerase (CHI), which directs intermediates toward other classes of flavonoids. nih.govwikipedia.org

The regulation of this pathway is complex and involves transcription factors, primarily from the R2R3-MYB and basic helix–loop–helix (bHLH) families. frontiersin.org These regulatory proteins can control the expression of the biosynthetic genes, thereby modulating the production of isoliquiritin and other flavonoids in response to developmental cues and environmental stresses. frontiersin.orgfrontiersin.org

Table 1: Key Enzymes in the Biosynthesis of Isoliquiritin in Plants

| Enzyme Name | Abbreviation | Function in the Pathway |

| Phenylalanine ammonia-lyase | PAL | Catalyzes the conversion of L-phenylalanine to trans-cinnamic acid. mdpi.comfrontiersin.org |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates trans-cinnamic acid to form p-coumaric acid. mdpi.comresearchgate.net |

| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid to its corresponding CoA ester, 4-coumaroyl-CoA. researchgate.netpnas.org |

| Chalcone synthase | CHS | Catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA to form the chalcone backbone. mdpi.comresearchgate.net |

| Chalcone isomerase | CHI | Catalyzes the cyclization of chalcones into flavanones, a competing pathway branch. frontiersin.orgnih.gov |

| Glycosyltransferase | GT | Transfers a sugar group to the isoliquiritigenin aglycone to form isoliquiritin. frontiersin.orgnih.gov |

Microbial Biosynthesis of Isoliquiritin (e.g., in Saccharomyces cerevisiae)

The production of isoliquiritin using engineered microorganisms, particularly the yeast Saccharomyces cerevisiae, represents a promising alternative to extraction from plant sources. nih.govdeanfrancispress.comresearchgate.net This synthetic biology approach involves the heterologous expression of plant-derived biosynthetic genes within the microbial host. nih.govx-mol.com

To achieve de novo biosynthesis of isoliquiritin in S. cerevisiae, the entire enzymatic pathway from a common yeast metabolite is reconstructed within the cell. nih.govresearchgate.net This requires the introduction and functional expression of several genes from plants like Glycyrrhiza uralensis. nih.govdeanfrancispress.com Research has demonstrated the assembly of pathways by incorporating genes encoding for enzymes such as PAL, C4H, 4CL, CHS, and a UDP-glucosyltransferase (UGT) to convert endogenous yeast metabolites into the final product. nih.govresearchgate.net

Metabolic flux optimization is critical for enhancing product yield. A key strategy involves overexpressing rate-limiting enzymes. For example, studies have shown that overexpressing chalcone synthase (CHS) in hairy root cultures of G. uralensis significantly increased the accumulation of total flavonoids, including isoliquiritin. researchgate.net Similarly, in engineered yeast, modulating the expression levels of specific genes, such as chalcone isomerase (CHI), can influence the ratio of different flavonoids produced. deanfrancispress.com The goal of these engineering efforts is to channel metabolic precursors efficiently toward isoliquiritin while minimizing the formation of competing byproducts. peerj.com While significant progress has been made, yields for flavonoids in microbial systems like yeast are often still considered low. nih.gov

Furthermore, the performance of engineered microbial strains can be variable and may not always be stable over long-term cultivation, which is a concern for industrial-scale fermentation. mdpi.com The stability of natural pigments like chalcones can also be a challenge, as they may degrade when exposed to light or oxygen. frontiersin.org Overcoming these hurdles requires further optimization of the host strain's metabolism, refinement of the fermentation process, and development of efficient downstream processing and purification methods. deanfrancispress.comnih.gov

Chemical Synthetic Routes and Methodological Development for Isoliquiritin

Chemical synthesis offers a route to produce isoliquiritin independent of biological systems. This approach allows for precise control over the molecular structure and the potential for large-scale manufacturing. chemrevise.org The development of synthetic routes often relies on the principles of retrosynthesis, where the target molecule is deconstructed into simpler, commercially available starting materials. numberanalytics.com

The first total synthesis of isoliquiritin was reported in 2002. electronicsandbooks.com Methodological developments often focus on the synthesis of its aglycone, isoliquiritigenin, for which several synthetic routes have been established. evitachem.com A common strategy involves the Claisen-Schmidt condensation of an appropriately substituted acetophenone (B1666503) with a benzaldehyde (B42025) derivative.

Another synthetic approach involves the chemical transformation of related, more abundant natural flavonoids. For example, a method has been reported for converting liquiritin (B1674860), a flavanone glycoside, into isoliquiritin. google.com This transformation takes advantage of the chemical equilibrium between flavanones and chalcones, which can be influenced by reaction conditions, such as pH. In basic conditions, the flavanone ring of liquiritin can open to form the chalcone structure of isoliquiritin. google.com

Despite these advances, some researchers note that the chemical synthesis pathways for isoliquiritin are not yet fully optimized for large-scale industrial production, which can limit its availability from non-plant sources. deanfrancispress.com Future research is aimed at developing more efficient, cost-effective, and scalable synthetic methodologies. numberanalytics.com

Pharmacological Activities and Molecular Mechanisms of Isoliquiritin in Vitro and in Vivo Studies in Animal Models

Antioxidant Activity of Isoliquiritin

Isoliquiritin and its aglycone, isoliquiritigenin (B1662430), exhibit robust antioxidant effects through multiple mechanisms, including direct neutralization of free radicals and enhancement of the body's endogenous antioxidant defense systems. nih.gov

Isoliquiritin's chemical structure allows it to directly scavenge harmful reactive oxygen species (ROS). researchgate.net Studies have shown that its aglycone, isoliquiritigenin, effectively neutralizes superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals. mdpi.com This direct radical-scavenging action helps to mitigate oxidative stress, which is a key factor in the pathogenesis of numerous diseases. researchgate.netmdpi.com The antioxidant capacity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

A primary mechanism for Isoliquiritin's antioxidant activity is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. nih.govnih.gov Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govresearchgate.net

Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). researchgate.net Isoliquiritigenin promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate into the nucleus. nih.gov Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. mdpi.com This leads to an increased synthesis of several crucial endogenous antioxidant enzymes. nih.govresearchgate.net

Table 1: Modulation of Endogenous Antioxidant Enzymes by Isoliquiritin/Isoliquiritigenin

| Enzyme/Substance | Effect | Key Findings |

|---|---|---|

| Superoxide Dismutase (SOD) | Increased Activity/Expression | Isoliquiritigenin treatment improved SOD activity in cells under oxidative stress. nih.gov |

| Catalase (CAT) | Increased Activity/Expression | Enhanced catalase activity was observed in cells pre-treated with isoliquiritigenin. researchgate.netnih.gov |

| Glutathione (B108866) (GSH) | Increased Levels | Treatment with isoliquiritigenin increased the levels of this vital antioxidant substance. researchgate.net |

| Glutathione Peroxidase (GSH-Px) | Increased Activity | Isoliquiritigenin was found to improve the activity of glutathione peroxidase. nih.gov |

| Heme Oxygenase-1 (HO-1) | Upregulated Expression | Activation of the Nrf2 pathway by isoliquiritigenin leads to the production of HO-1. researchgate.net |

| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Upregulated Expression | As a downstream target of Nrf2, NQO1 expression is promoted by isoliquiritigenin. researchgate.net |

By scavenging free radicals and bolstering endogenous antioxidant defenses, Isoliquiritin exerts significant cytoprotective effects. Pre-treatment with isoliquiritigenin has been shown to protect cells from damage induced by oxidative agents like hydrogen peroxide (H₂O₂). nih.gov In these studies, isoliquiritigenin significantly inhibited the generation of ROS and the release of lactate (B86563) dehydrogenase, a marker of cell damage. nih.gov Furthermore, it has been shown to protect against the loss of mitochondrial membrane potential, a critical event in cell apoptosis triggered by oxidative stress. nih.govresearchgate.net These findings demonstrate that Isoliquiritin can effectively shield cells from oxidative injury, thereby preserving cellular integrity and function. nih.gov

Anti-inflammatory Activity of Isoliquiritin

Isoliquiritin and its aglycone possess potent anti-inflammatory properties, which are primarily achieved by inhibiting the production of inflammatory mediators and modulating the signaling pathways that control the inflammatory response. researchgate.netnih.gov

Research has consistently shown that Isoliquiritin can suppress the expression and release of key pro-inflammatory molecules in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov In models using RAW264.7 macrophages, Isoliquiritin and its aglycone significantly reduced the production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). researchgate.netnih.govnih.gov

Moreover, it effectively inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes responsible for producing the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively. nih.govresearchgate.net This inhibition occurs at both the mRNA and protein levels in a concentration-dependent manner. nih.gov

Table 2: Inhibition of Pro-inflammatory Mediators by Isoliquiritin/Isoliquiritigenin

| Mediator | Cell Model | Key Finding |

|---|---|---|

| TNF-α | LPS-stimulated RAW264.7 cells | Reduced release and mRNA expression. researchgate.netnih.govnih.gov |

| IL-1β | LPS-stimulated RAW264.7 cells | Decreased production. nih.govnih.gov |

| IL-6 | LPS-stimulated RAW264.7 cells | Suppressed release and mRNA expression. nih.govnih.gov |

| iNOS | LPS-stimulated MAC-T & RAW264.7 cells | Downregulated protein and mRNA expression. nih.govresearchgate.net |

| COX-2 | LPS-stimulated MAC-T & RAW264.7 cells | Reduced protein and mRNA expression. nih.govresearchgate.net |

| Nitric Oxide (NO) | LPS-stimulated RAW264.7 cells | Reduced accumulation. nih.gov |

The anti-inflammatory effects of Isoliquiritin are mediated through its interaction with critical intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov

The NF-κB pathway is a central regulator of inflammation. tandfonline.com In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.gov Isoliquiritin has been shown to inhibit this process by preventing the phosphorylation of IκBα, thereby blocking the nuclear translocation of NF-κB p65 and suppressing the expression of its target genes like iNOS, COX-2, and various cytokines. nih.govnih.gov

The MAPK pathway , which includes kinases such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), also plays a fundamental role in the inflammatory response. nih.govfrontiersin.org Activation of these kinases leads to the expression of inflammatory mediators. Studies have demonstrated that Isoliquiritin can attenuate the phosphorylation of p38, ERK, and JNK in LPS-stimulated cells, indicating that its anti-inflammatory effects are, in part, due to the downregulation of the MAPK signaling cascade. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| Cyclooxygenase-2 (COX-2) |

| c-Jun N-terminal kinase (JNK) |

| Extracellular signal-regulated kinase (ERK) |

| Glutathione (GSH) |

| Heme oxygenase-1 (HO-1) |

| Hydrogen peroxide (H₂O₂) |

| Inducible nitric oxide synthase (iNOS) |

| Interleukin-1beta (IL-1β) |

| Interleukin-6 (IL-6) |

| Isoliquiritigenin |

| Isoliquiritin |

| Kelch-like ECH-associated protein 1 (Keap1) |

| Lipopolysaccharide (LPS) |

| NAD(P)H:quinone oxidoreductase 1 (NQO1) |

| Nitric Oxide (NO) |

| Nuclear factor erythroid 2-related factor 2 (Nrf2) |

| Nuclear Factor-kappa B (NF-κB) |

| Prostaglandins |

| Superoxide Dismutase (SOD) |

Suppression of Pyroptosis (e.g., NLRP3-mediated)

Isoliquiritin has demonstrated significant efficacy in suppressing pyroptosis, a form of programmed cell death characterized by inflammation, primarily through the inhibition of the NLRP3 inflammasome. In vitro studies have shown that isoliquiritin can protect primary microglia from NLRP3 inflammasome activation induced by lipopolysaccharide (LPS) and ATP. nih.govnih.gov This protective effect is evidenced by a decrease in the protein levels of phosphorylated NF-κB, NLRP3, cleaved Caspase-1, IL-1β, and the N-terminal fragment of Gasdermin D (GSDMD-N), which is the executor of pyroptosis. nih.gov

The mechanism underlying this suppression involves the upregulation of miRNA-27a. nih.gov Isoliquiritin treatment has been shown to increase the expression of miRNA-27a, which in turn targets and decreases the mRNA and protein levels of spleen tyrosine kinase (SYK). nih.gov This leads to the inhibition of the NF-κB signaling pathway, a critical step in the priming of the NLRP3 inflammasome. nih.gov

In vivo animal models have corroborated these findings. In mouse models of depression induced by LPS or chronic social defeat stress, administration of isoliquiritin effectively ameliorated depressive symptoms by suppressing NLRP3-mediated pyroptosis in the hippocampus. nih.govnih.gov This was associated with an increased level of the neuronal marker NeuN, improved neuron survival and morphology, and a reduction in pyroptosis-related neuronal cell death. nih.gov The therapeutic effects of isoliquiritin in these models were significantly reversed by miRNA-27a inhibitors, confirming the crucial role of the miRNA-27a/SYK/NF-κB axis in mediating the anti-pyroptotic activity of isoliquiritin. nih.gov

Furthermore, research has highlighted that isoliquiritigenin (ILG), the aglycone of isoliquiritin, is a potent inhibitor of NLRP3 inflammasome activation. nih.govresearchgate.net ILG has been shown to inhibit NLRP3-activated ASC oligomerization, a key step in inflammasome assembly. nih.gov In animal models of diet-induced obesity, ILG attenuated adipose tissue inflammation and the production of IL-1β and caspase-1. nih.govresearchgate.net

Table 1: Effects of Isoliquiritin on Pyroptosis Markers

| Marker | Effect | Model System | Reference |

| p-NF-κB | Decreased | Primary microglia | nih.gov |

| NLRP3 | Decreased | Primary microglia | nih.gov |

| Cleaved Caspase-1 | Decreased | Primary microglia, White adipose tissue | nih.govnih.gov |

| IL-1β | Decreased | Primary microglia, White adipose tissue | nih.govnih.gov |

| GSDMD-N | Decreased | Primary microglia | nih.gov |

| miRNA-27a | Increased | Primary microglia, Mouse hippocampus | nih.gov |

| SYK | Decreased | Primary microglia | nih.gov |

Anticancer Activity of Isoliquiritin

Apoptosis Induction Mechanisms (e.g., p53 and p21 Upregulation, Caspase Activation, Bcl-2/Bax Modulation)

Isoliquiritin exerts its anticancer effects in part by inducing apoptosis in cancer cells through multiple molecular mechanisms. A key mechanism is the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. spandidos-publications.comresearchgate.net In A549 non-small cell lung cancer cells, treatment with a combination of liquiritin (B1674860), isoliquiritin, and isoliquiritigenin led to a significant increase in the protein expression of both p53 and p21. spandidos-publications.comresearchgate.net The upregulation of p53 can trigger apoptosis by activating pro-apoptotic genes. nih.gov

The induction of apoptosis by isoliquiritin is also mediated by the modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. spandidos-publications.comarchivesofmedicalscience.com Studies have shown that isoliquiritin treatment decreases the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. spandidos-publications.comarchivesofmedicalscience.com This shift in the Bax/Bcl-2 ratio is a crucial factor in determining a cell's susceptibility to apoptosis, as it promotes the release of cytochrome c from the mitochondria. archivesofmedicalscience.comnih.gov

Furthermore, isoliquiritin triggers the activation of caspases, a family of proteases that execute the apoptotic process. In T24 human bladder cancer cells, isoliquiritin was found to activate the caspase-3/9-mediated mitochondrial apoptotic signaling pathway. archivesofmedicalscience.com Similarly, in A549 cells, a combination containing isoliquiritin led to a decrease in the protein levels of pro-caspase-3, pro-caspase-8, and pro-caspase-9, indicating their cleavage and activation. spandidos-publications.com The activation of caspases ultimately leads to the cleavage of cellular substrates, such as poly (ADP-ribose) polymerase (PARP), resulting in the characteristic morphological and biochemical changes of apoptosis. spandidos-publications.com

Table 2: Modulation of Apoptotic Proteins by Isoliquiritin in Cancer Cells

| Protein | Effect | Cell Line | Reference |

| p53 | Upregulated | A549 | spandidos-publications.comresearchgate.net |

| p21 | Upregulated | A549 | spandidos-publications.comresearchgate.net |

| Bcl-2 | Downregulated | A549, T24 | spandidos-publications.comarchivesofmedicalscience.com |

| Bax | Upregulated | A549, T24 | spandidos-publications.comarchivesofmedicalscience.com |

| Pro-caspase-3 | Downregulated | A549 | spandidos-publications.com |

| Pro-caspase-8 | Downregulated | A549 | spandidos-publications.com |

| Pro-caspase-9 | Downregulated | A549 | spandidos-publications.com |

Cell Cycle Arrest (e.g., G2/M Phase)

A significant aspect of isoliquiritin's anticancer activity is its ability to induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells. Multiple studies have demonstrated that isoliquiritin can cause an accumulation of cells in the G2/M phase of the cell cycle. spandidos-publications.comresearchgate.netnih.gov

In human cervical cancer HeLa cells, treatment with isoliquiritigenin, the aglycone of isoliquiritin, resulted in cell cycle arrest in both the G2 and M phases. nih.gov The arrest in the G2 phase was associated with markers of DNA damage, including the formation of gamma-H2AX foci and the phosphorylation of ATM and Chk2. nih.gov This suggests that isoliquiritin may induce DNA damage, which in turn activates the G2/M checkpoint to prevent cells with damaged DNA from entering mitosis.

Similarly, in A549 non-small cell lung cancer cells, a combination of active polyphenols including isoliquiritin was shown to inhibit the cell cycle at the G2/M phase. spandidos-publications.comresearchgate.net This cell cycle arrest was linked to the altered expression of the regulatory proteins p53 and p21. spandidos-publications.com The upregulation of p53 and p21 is known to play a critical role in enforcing cell cycle checkpoints, including the G2/M checkpoint. medsci.orgnih.gov By inducing G2/M arrest, isoliquiritin prevents cancer cells from dividing and proliferating, which can ultimately lead to apoptosis. medsci.org

Inhibition of Cell Proliferation and Viability

Isoliquiritin has been shown to effectively inhibit the proliferation and reduce the viability of various cancer cell types. In T24 human bladder cancer cells, isoliquiritin significantly inhibited cell proliferation in a dose- and time-dependent manner. archivesofmedicalscience.com Morphological changes observed after treatment included a diminished cell number and shrunken cell volume. archivesofmedicalscience.com

Similarly, in A549 non-small cell lung cancer cells, isoliquiritigenin (the aglycone of isoliquiritin) demonstrated a significant inhibitory effect on cell proliferation. nih.gov Studies on prostate cancer cell lines, C4-2 and LNCaP, also revealed that isoliquiritigenin markedly inhibited their proliferation in a dose-dependent manner, while having no effect on the viability of normal epithelial cells (IEC-6). researchgate.net

The anti-proliferative effects of isoliquiritin are closely linked to the downregulation of proteins essential for cell cycle progression and DNA synthesis. For instance, in T24 cells, isoliquiritin treatment led to a decrease in the expression of proliferating cell nuclear antigen (PCNA). archivesofmedicalscience.com PCNA is a key factor in DNA replication and repair, and its downregulation can impede the transition of cells from the G1 to the S phase of the cell cycle, thereby inhibiting proliferation. archivesofmedicalscience.com Furthermore, in A549 cells, isoliquiritigenin treatment resulted in a decrease in the expression of cell proliferation proteins P70 and cyclin D1. nih.gov

Table 3: Inhibitory Effects of Isoliquiritin on Cancer Cell Proliferation

| Cell Line | Effect | Key Molecular Changes | Reference |

| T24 (Bladder Cancer) | Inhibition of proliferation | Downregulation of PCNA | archivesofmedicalscience.com |

| A549 (Lung Cancer) | Inhibition of proliferation | Downregulation of P70 and Cyclin D1 | nih.govnih.gov |

| C4-2 (Prostate Cancer) | Inhibition of proliferation | - | researchgate.net |

| LNCaP (Prostate Cancer) | Inhibition of proliferation | - | researchgate.net |

Anti-angiogenic and Pro-angiogenic Effects and Mechanisms (e.g., Tube Formation, MMP Activity, HIF-1α Pathway, Raf/MEK Signaling)

The effect of isoliquiritin on angiogenesis, the formation of new blood vessels, appears to be context-dependent, with studies reporting both anti-angiogenic and pro-angiogenic activities.

Anti-angiogenic Effects

In the context of cancer, isoliquiritin has demonstrated anti-angiogenic properties. It has been found to significantly inhibit the vascular endothelial growth factor (VEGF)-induced proliferation of human umbilical vein endothelial cells (HUVECs) at non-toxic concentrations. plos.orgnih.gov Furthermore, isoliquiritin disrupts several key processes in angiogenesis, including the invasion, migration, and tube formation of HUVECs in vitro. plos.orgnih.gov An ex-vivo model using rat aortic rings also showed that isoliquiritin suppressed sprout formation treated with VEGF. plos.orgnih.gov

The anti-angiogenic mechanism of isoliquiritin involves the targeting of the HIF-1α pathway. It has been shown to inhibit the expression of VEGF by promoting the proteasomal degradation of HIF-1α. plos.orgnih.gov Additionally, isoliquiritin can block the activation of VEGFR-2 and its downstream signaling pathways. plos.orgnih.gov Computational analysis suggests that isoliquiritin may directly bind to the ATP binding site of VEGFR-2, thereby inhibiting its kinase activity. plos.orgnih.gov Another related compound, isoliquiritin apioside, has been shown to suppress the activity of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, which is a crucial step in angiogenesis and metastasis. researchgate.net

Pro-angiogenic Effects

Conversely, a separate line of research has revealed a pro-angiogenic role for isoliquiritin. In HUVECs, isoliquiritin was found to promote cell migration and tube formation. nih.govkisti.re.kr In vivo studies using transgenic zebrafish embryos demonstrated that isoliquiritin could rescue the loss of intersegmental vessels (ISVs) induced by a tyrosine kinase inhibitor. nih.govkisti.re.kr

The pro-angiogenic activity of isoliquiritin is mediated through the activation of the Raf/MEK signaling pathway. nih.govkisti.re.kr It is suggested that isoliquiritin may activate vascular endothelial growth factor receptor-2 (VEGFR-2) and phosphoinositide 3-kinase (PI3K), leading to the downstream activation of Raf and MEK. nih.gov This signaling cascade ultimately promotes endothelial cell survival and angiogenesis. nih.govkisti.re.kr These findings suggest that isoliquiritin could have therapeutic potential in conditions where promoting blood vessel formation is beneficial. nih.gov

Modulation of Key Oncogenic Pathways (e.g., Akt, PTEN, Raf, GSK-3, Mdm2)

Isoliquiritin has been shown to modulate several key oncogenic signaling pathways that are frequently dysregulated in cancer. A prominent target is the PI3K/Akt pathway, which plays a central role in cell growth, survival, and proliferation. mdpi.comyoutube.com

In A549 non-small cell lung cancer cells, treatment with a combination of polyphenols including isoliquiritin led to the downregulation of the Akt pathway. spandidos-publications.comresearchgate.net This was evidenced by a decrease in the protein expression of phosphorylated Akt (p-Akt). spandidos-publications.com Concurrently, the expression of phosphorylated PTEN (p-PTEN) was also decreased. spandidos-publications.com PTEN is a tumor suppressor that negatively regulates the PI3K/Akt pathway; its dephosphorylation is generally associated with its tumor-suppressive function. mdpi.comfrontiersin.org The inhibition of the Akt pathway by isoliquiritin contributes to its anti-proliferative and pro-apoptotic effects. nih.gov

Furthermore, isoliquiritin has been observed to modulate other important signaling molecules. In A549 cells, it decreased the expression of phosphorylated c-Raf (p-c-Raf) and phosphorylated GSK-3β (p-GSK-3β). spandidos-publications.com The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival. mdpi.com GSK-3β is involved in various cellular processes, and its phosphorylation is often associated with the promotion of cell survival.

Isoliquiritin also influences the p53 pathway by downregulating the expression of Mdm2. spandidos-publications.comresearchgate.net Mdm2 is a negative regulator of p53, and its inhibition leads to the stabilization and activation of p53, thereby promoting apoptosis and cell cycle arrest. spandidos-publications.com By targeting these interconnected oncogenic pathways, isoliquiritin can effectively inhibit cancer cell growth and survival.

Synergistic Effects with Other Phytochemicals in Cancer Models

Research into the therapeutic potential of isoliquiritin has revealed synergistic interactions when combined with other phytochemicals, enhancing its anticancer activities. In a study involving human non-small cell lung cancer A549 cells, a combination of isoliquiritin with two other polyphenols from Glycyrrhiza uralensis, liquiritin and isoliquirigenin, demonstrated a significant increase in cytotoxicity and apoptosis induction. nih.govspandidos-publications.com This combination was found to inhibit the cell cycle at the G2/M phase. nih.govresearchgate.net The molecular mechanism behind this synergistic effect involved the upregulation of tumor suppressor proteins p53 and p21, and an increase in the pro-apoptotic protein Bax, while down-regulating anti-apoptotic Bcl-2 and other proteins involved in cell survival and proliferation like PCNA and MDM2. nih.govspandidos-publications.comresearchgate.net These findings suggest that the combined action of these phytochemicals can mediate multiple signaling pathways, including the p53-dependent pathway and the Akt pathway, to induce cancer cell death. nih.govspandidos-publications.com The use of natural compounds in combination may improve the efficacy of chemotherapy treatments against the proliferation of cancer cells. nih.gov Such combinations can enhance therapeutic actions, potentially with minimal side effects. mdpi.com

| Phytochemical Combination | Cancer Model | Key Molecular Outcome | Reference |

|---|---|---|---|

| Isoliquiritin, Liquiritin, Isoliquirigenin | A549 non-small cell lung cancer cells | Induced apoptosis; Upregulation of p53 and p21; Cell cycle arrest at G2/M phase | nih.govspandidos-publications.com |

| Isoliquiritin, Liquiritin, Isoliquirigenin | A549 non-small cell lung cancer cells | Downregulation of PCNA, MDM2, p-Akt, Bcl-2; Upregulation of Bax | nih.govresearchgate.net |

Antifungal Activity of Isoliquiritin

Isoliquiritin has demonstrated significant antifungal properties against a range of fungi, particularly those that are pathogenic to plants. medchemexpress.combiocrick.com Its mode of action primarily involves disrupting the integrity of the fungal cell membrane, leading to cell death. biocrick.comnih.gov

Inhibition of Mycelial Growth and Spore Germination

In vitro studies have confirmed that isoliquiritin effectively inhibits both the mycelial growth and the germination of spores in a dose-dependent manner. biocrick.comnih.gov For instance, isoliquiritin has been shown to inhibit the growth of a panel of plant pathogenic fungi. medchemexpress.com It also effectively inhibits the sporangia germination of Peronophythora litchii, a pathogen that causes litchi downy blight. medchemexpress.comnih.gov The minimum inhibitory concentration (MIC) of isoliquiritin against P. litchii has been established at 27.33 mg/L. biocrick.comnih.gov The inhibition of spore germination is a crucial step in controlling fungal colonization and infection. wur.nlsemanticscholar.org

Membrane Damage Mechanisms (e.g., Membrane Permeability, Intracellular Leakage)

The primary antifungal mechanism of isoliquiritin is attributed to its ability to inflict damage on the fungal cell membrane. biocrick.comnih.gov This damage leads to increased membrane permeability, a phenomenon confirmed by a rise in the relative electric conductivity of the fungal cells upon treatment with isoliquiritin. biocrick.comnih.gov The compromised membrane integrity results in the leakage of intracellular components, such as cytoplasm, and a decrease in the internal content of reducing sugars. biocrick.comnih.gov Morphological changes observed through scanning electron microscopy, such as distortion of mycelia and cytoplasm leakage, provide visual evidence of this membrane lesion mechanism. biocrick.comnih.gov This disruption of the cell membrane ultimately leads to the death of the mycelial cells. nih.gov Similar membrane-damaging mechanisms are observed with other flavonoids like isoquercitrin, which also increases membrane permeability and causes leakage of intracellular materials in Candida albicans. researchgate.netnih.gov

Efficacy Against Plant Pathogenic Fungi

Isoliquiritin has shown significant efficacy against various plant pathogenic fungi. medchemexpress.comnih.gov Its most notably studied activity is against Peronophythora litchii Chen, a primary pathogen responsible for litchi downy blight. biocrick.comnih.gov Both in vitro tests on mycelial growth and sporangia germination and in vivo tests on detached litchi leaves have demonstrated its potent inhibitory effects. nih.gov The compound has also shown inhibitory effects against other plant pathogens, including Alternaria solani and Botrytis cinerea. cabidigitallibrary.org This broad-spectrum activity suggests that isoliquiritin could be a promising candidate for developing natural alternatives to commercial fungicides for controlling various plant diseases. biocrick.comnih.gov

| Fungal Species | Effect | Key Finding / Mechanism | Reference |

|---|---|---|---|

| Peronophythora litchii Chen | Inhibition of mycelial growth and sporangia germination | MIC of 27.33 mg/L | biocrick.comnih.gov |

| Peronophythora litchii Chen | Membrane Damage | Increased membrane permeability, cytoplasm leakage, and distortion of mycelia | nih.gov |

| Alternaria solani | Inhibition of mycelial growth | Demonstrated significant inhibitory effects | cabidigitallibrary.org |

| Botrytis cinerea | Inhibition of mycelial growth | Demonstrated significant inhibitory effects | cabidigitallibrary.org |

Neurobiological Activities of Isoliquiritin

Beyond its anticancer and antifungal properties, isoliquiritin exhibits notable neurobiological activities, particularly antidepressant-like effects observed in animal models. medchemexpress.comnih.gov

Antidepressant-like Effects

Isoliquiritin has been shown to produce significant antidepressant-like effects in mouse models. nih.gov This activity was evaluated using classic behavioral despair tests, including the Forced Swimming Test (FST) and the Tail Suspension Test (TST), where isoliquiritin significantly reduced the immobility time in mice without causing central nervous system stimulation. medchemexpress.comnih.gov The underlying mechanism for these effects is believed to involve the modulation of monoamine neurotransmitters. nih.gov

Studies have found that isoliquiritin administration leads to increased concentrations of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in key brain regions such as the hippocampus, hypothalamus, and cortex. nih.gov It also reduces the ratio of 5-hydroxyindoleacetic acid (5-HIAA) to 5-HT, indicating a slower metabolism of serotonin. nih.gov Furthermore, isoliquiritin has been shown to ameliorate depression-like symptoms by suppressing neuroinflammation. nih.govmdpi.com It can inhibit NLRP3-mediated pyroptosis, a type of inflammatory cell death, through the miRNA-27a/SYK/NF-κB axis. nih.govmdpi.com In cell culture models using corticosterone-damaged PC12 cells, isoliquiritin provides protection against neurotoxicity by reducing oxidative stress, preventing mitochondrial dysfunction, and inhibiting the mitochondrial apoptotic pathway. mdpi.comrsc.org

| Animal Model | Test | Key Finding | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Mice | Forced Swimming Test (FST), Tail Suspension Test (TST) | Significantly reduced immobility time | Increased levels of 5-HT and NE in the hippocampus, hypothalamus, and cortex | nih.gov |

| Rodent models of depression | Open Field Test (OFT), FST, TST | Attenuated depressive and anxiety-like behaviors | Suppression of NLRP3-mediated pyroptosis via miRNA-27a/SYK/NF-κB axis | nih.gov |

| PC12 Cells (in vitro) | Corticosterone-induced neurotoxicity | Prevented cell apoptosis | Reduced oxidative stress, inhibited mitochondrial apoptotic pathway | rsc.org |

Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-hydroxyindoleacetic acid (5-HIAA) |

| Bax |

| Bcl-2 |

| Isoliquirigenin |

| Isoliquiritin |

| Liquiritin |

| Norepinephrine (NE) |

| p21 |

| p53 |

Neuroprotective Mechanisms (e.g., on Corticosterone-induced Neurotoxicity)

Isoliquiritin, a flavonoid glycoside derived from licorice, has demonstrated significant neuroprotective properties against corticosterone-induced neurotoxicity in cellular models. nih.gov In studies utilizing PC12 cells, a cell line commonly used in neurological research, pretreatment with isoliquiritin effectively shielded the cells from damage induced by corticosterone, a glucocorticoid hormone associated with stress and neurodegeneration. nih.gov

The protective action of isoliquiritin is multifaceted. It significantly mitigates corticosterone-induced cell apoptosis, a form of programmed cell death. nih.gov This anti-apoptotic effect is achieved through the modulation of key cellular pathways. Isoliquiritin has been shown to prevent the dissipation of the mitochondrial membrane potential, a critical event in the apoptotic cascade. nih.gov Furthermore, it attenuates the overload of intracellular calcium ([Ca2+]i), which is a known trigger for cell death. nih.gov

A key component of isoliquiritin's neuroprotective mechanism is its potent antioxidant activity. It enhances the activity of endogenous antioxidant enzymes, including dismutase (SOD) and catalase (CAT). nih.gov Concurrently, it reduces the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. nih.gov By combating oxidative stress, isoliquiritin helps to preserve cellular integrity and function in the face of neurotoxic insults. nih.gov

The following table summarizes the key neuroprotective mechanisms of Isoliquiritin against corticosterone-induced neurotoxicity based on in vitro findings.

| Mechanism | Observed Effect | Key Molecular Targets/Markers |

| Anti-apoptosis | Prevents corticosterone-induced cell death. | Upregulation of Bcl-2; Downregulation of Bax, caspase-3, cytochrome C. |

| Mitochondrial Protection | Prevents dissipation of mitochondrial membrane potential. | Mitochondrial membrane integrity. |

| Calcium Homeostasis | Attenuates intracellular calcium ([Ca2+]i) overload. | Intracellular calcium levels. |

| Antioxidant Activity | Reduces oxidative stress. | Increased SOD and CAT activity; Decreased ROS and MDA levels. |

Modulation of Neurotransmitter Systems (e.g., 5-HT, NE)

Isoliquiritin has been identified as a potent inhibitor of human monoamine oxidase (hMAO), an enzyme crucial for the breakdown of monoamine neurotransmitters like serotonin (5-HT) and norepinephrine (NE). nih.gov In vitro studies have shown that isoliquiritin exhibits competitive inhibition of hMAO-A and mixed inhibition of hMAO-B. nih.gov The inhibition of MAO-A is particularly relevant for antidepressant effects, as it leads to increased availability of 5-HT and NE in the synaptic cleft, which is a primary mechanism of many established antidepressant medications. heraldopenaccess.uspsychopharmacologyinstitute.com

Beyond its effects on MAO, isoliquiritin also directly interacts with key neurotransmitter receptors. Research has demonstrated its ability to modulate dopamine (B1211576) and vasopressin receptors. nih.gov Specifically, it acts as an antagonist at the dopamine D1 receptor and as an agonist at the dopamine D3 and vasopressin V1A receptors. nih.gov While the direct interaction with 5-HT and NE receptors is still under investigation, its known antidepressant-like activities in animal models strongly suggest an influence on these systems. The antidepressant effects of many pharmacological agents are linked to the modulation of 5-HT and NE neurotransmission and the subsequent adaptation of their receptor systems. heraldopenaccess.us

The table below outlines the modulatory effects of Isoliquiritin on key components of neurotransmitter systems.

| Target | Action of Isoliquiritin | Potential Consequence |

| Monoamine Oxidase-A (MAO-A) | Competitive Inhibition | Increased synaptic availability of 5-HT and NE. |

| Monoamine Oxidase-B (MAO-B) | Mixed Inhibition | Modulation of dopamine and other monoamines. |

| Dopamine D1 Receptor | Antagonist | Modulation of dopaminergic signaling. |

| Dopamine D3 Receptor | Agonist | Modulation of dopaminergic signaling. |

| Vasopressin V1A Receptor | Agonist | Influence on social behavior and stress responses. |

Role in Neuropathic Pain Models

In animal models of diabetic neuropathy, a common type of neuropathic pain, isoliquiritigenin (the aglycone form of isoliquiritin) has shown beneficial effects by alleviating hyperalgesia and allodynia, which are heightened sensitivities to painful and non-painful stimuli, respectively. nih.gov The mechanisms underlying these effects are linked to the activation of the Sirtuin 1 (SIRT1) signaling pathway. nih.gov

Studies in streptozotocin-induced diabetic rats, a widely used model for diabetic neuropathy, revealed that hyperglycemia leads to a reduction in SIRT1 expression in peripheral nerves. nih.govjournalssystem.com This is associated with a decline in mitochondrial biogenesis and autophagy, cellular processes crucial for neuronal health and function. Administration of isoliquiritigenin was found to activate SIRT1, which in turn increased mitochondrial biogenesis and autophagy. nih.gov

Furthermore, the activation of SIRT1 by isoliquiritigenin facilitates Nrf2-directed antioxidant signaling. nih.gov This is significant as oxidative stress is a key contributor to the pathogenesis of diabetic neuropathy. By enhancing the cellular antioxidant defense system, isoliquiritigenin helps to mitigate nerve damage. The improvements in behavioral parameters (reduced hyperalgesia and allodynia) in diabetic rats treated with isoliquiritigenin were accompanied by restored nerve conduction and nerve blood flow. nih.gov

The following table summarizes the observed effects and underlying mechanisms of Isoliquiritin's aglycone in a diabetic neuropathy model.

| Model System | Key Findings | Underlying Mechanisms |

| Streptozotocin-induced diabetic rats | Alleviated hyperalgesia and allodynia; Improved nerve conduction and nerve blood flow. | SIRT1 activation; Increased mitochondrial biogenesis and autophagy; Enhanced Nrf2-directed antioxidant signaling. |

| High glucose-exposed neuro2a (N2A) cells | Reduced ROS production; Decreased mitochondrial membrane depolarization. | SIRT1 activation; Facilitated Nrf2-directed antioxidant signaling. |

Metabolic Regulation by Isoliquiritin

Antidiabetic Activity and Mechanisms (e.g., PTP-1B Inhibition, SIRT1/MAPK/Nrf2 Pathway, IR/PI3K/AKT Phosphorylation)

Isoliquiritin exhibits significant antidiabetic activity through multiple molecular mechanisms. One of its key actions is the inhibition of Protein Tyrosine Phosphatase 1B (PTP-1B). nih.govjuniperpublishers.com PTP-1B is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition is a therapeutic strategy for type 2 diabetes. nih.govnih.govresearchgate.net By inhibiting PTP-1B, isoliquiritin enhances insulin sensitivity.

The compound also exerts its effects through the SIRT1/MAPK/Nrf2 pathway. nih.gov Isoliquiritin is known to activate SIRT1, which in turn promotes the Nrf2 antioxidant signaling pathway. nih.govnih.gov This activation helps to protect against oxidative stress, a key factor in the development of diabetic complications. nih.gov The MAPK pathway is also modulated by isoliquiritin, contributing to its protective effects against high glucose-induced cellular damage. nih.gov

Furthermore, isoliquiritin influences the insulin receptor (IR)/phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling cascade. nih.govcam.ac.ukresearchgate.netelifesciences.org This pathway is central to glucose metabolism, and its proper functioning is essential for insulin-mediated glucose uptake. nih.govcam.ac.ukresearchgate.netelifesciences.org While direct evidence for isoliquiritin's modulation of IR/PI3K/AKT phosphorylation is still emerging, its known antidiabetic properties and its impact on upstream regulators like PTP-1B strongly suggest a positive influence on this critical signaling pathway.

The table below details the molecular mechanisms underlying the antidiabetic activity of Isoliquiritin.

| Mechanism | Description | Key Molecular Targets |

| PTP-1B Inhibition | Inhibits the enzyme that dephosphorylates and inactivates the insulin receptor. | Protein Tyrosine Phosphatase 1B (PTP-1B). |

| SIRT1/MAPK/Nrf2 Pathway | Activates SIRT1, which promotes Nrf2-mediated antioxidant defense, and modulates MAPK signaling. | Sirtuin 1 (SIRT1), Mitogen-activated protein kinases (MAPK), Nuclear factor erythroid 2-related factor 2 (Nrf2). |

| IR/PI3K/AKT Phosphorylation | Likely enhances this central insulin signaling pathway, promoting glucose uptake and metabolism. | Insulin Receptor (IR), Phosphoinositide 3-kinase (PI3K), Protein Kinase B (AKT). |

Lipid Metabolism Modulation (e.g., in Obesity Models)

In high-fat diet-induced obesity models in mice, isoliquiritigenin has been shown to effectively reduce body weight gain. mdpi.comresearchgate.net This anti-obesity effect is linked to its ability to modulate lipid metabolism. Supplementation with isoliquiritigenin resulted in a decrease in body fat mass. researchgate.net

At the molecular level, isoliquiritigenin ameliorates hepatic steatosis (fatty liver) by suppressing the expression of genes involved in hepatic lipogenesis (the synthesis of fats in the liver). researchgate.net This leads to a reduction in hepatic triglyceride and fatty acid content. Concurrently, it enhances β-oxidation in the liver, the process by which fatty acids are broken down to produce energy. researchgate.net

In adipose tissue, isoliquiritigenin has been observed to inhibit lipid accumulation. nih.gov Studies have also indicated that it can attenuate adipose tissue inflammation, a condition closely associated with obesity and metabolic syndrome. nih.gov This anti-inflammatory effect may be mediated, in part, by modifications to the gut microbiota. nih.gov

The following table summarizes the effects of Isoliquiritin's aglycone on lipid metabolism in obesity models.

| Model | Key Effects | Molecular Mechanisms |

| High-fat diet-induced obese mice | Reduced body weight gain; Decreased body fat mass; Ameliorated hepatic steatosis. | Suppression of hepatic lipogenesis genes; Enhanced hepatic β-oxidation. |

| 3T3-L1 adipocytes | Inhibited lipid accumulation. | Downregulation of lipogenic transcription factors. |

Regulation of Thermogenesis and Brown Adipose Tissue Activity

Isoliquiritigenin has been found to play a role in regulating thermogenesis and the activity of brown adipose tissue (BAT). mdpi.comnih.gov In high-fat diet-induced obese mice, treatment with isoliquiritigenin led to an upregulation of key thermogenic genes in BAT, suggesting enhanced BAT activity and thermogenesis. mdpi.comnih.gov This is significant because BAT is a primary site of non-shivering thermogenesis, a process that dissipates energy as heat and can contribute to weight management. mdpi.comnih.gov

In vitro experiments have corroborated these findings, showing that isoliquiritigenin treatment increases the expression of uncoupling protein 1 (UCP1) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), both of which are critical regulators of thermogenesis. mdpi.comnih.gov Transcriptomic analysis of BAT from mice treated with isoliquiritigenin revealed that differentially expressed genes were predominantly associated with metabolic processes such as the tricarboxylic acid (TCA) cycle, oxidative phosphorylation, and fatty acid degradation. mdpi.comnih.gov These pathways are integral to energy metabolism and heat production. mdpi.comnih.gov

Furthermore, isoliquiritigenin treatment has been shown to downregulate the expression of NNAT and SGK1, genes that are implicated in lipid metabolism and energy homeostasis. mdpi.comnih.gov This suggests that isoliquiritigenin modulates BAT function by regulating the expression of these genes, thereby influencing lipid deposition and thermogenic capacity. mdpi.comnih.gov

The table below outlines the effects of Isoliquiritin's aglycone on thermogenesis and brown adipose tissue.

| Model System | Observed Effects | Key Molecular Changes |

| High-fat diet-induced obese mice | Upregulation of thermogenic genes in BAT. | Increased expression of genes associated with TCA cycle, oxidative phosphorylation, and fatty acid degradation. |

| C3H10-T1/2 cells (in vitro) | Increased expression of UCP1 and PGC-1α. | Downregulation of NNAT and SGK1 expression. |

Immunomodulatory Activity of Isoliquiritin

Isoliquiritin, a flavonoid compound derived from the licorice plant (Glycyrrhiza glabra), has demonstrated significant immunomodulatory activities in various preclinical studies. nih.gov Its effects are characterized by the modulation of immune cell behavior, regulation of inflammatory mediators, and the subsequent alleviation of inflammatory conditions. nih.govnih.gov

Effects on Immune Cell Infiltration (e.g., Mast Cells, Eosinophils)

A key aspect of Isoliquiritin's immunomodulatory function is its ability to reduce the infiltration of immune cells into inflamed tissues. In animal models of atopic dermatitis, administration of Isoliquiritin markedly diminished the presence of mast cells and eosinophils in cutaneous lesions. nih.govnih.gov Mast cells and eosinophils are crucial players in the inflammatory cascade associated with allergic reactions. nih.govnih.govnih.gov By inhibiting their accumulation at the site of inflammation, Isoliquiritin helps to suppress the allergic response. nih.govnih.gov Studies have shown that Isoliquiritin can dose-dependently suppress mast cell degranulation. nih.gov

Regulation of Cytokine Expression in Immune Responses

Isoliquiritin exerts profound effects on the production and secretion of cytokines, which are signaling proteins that mediate and regulate immunity and inflammation. nih.gov In vitro studies using human mast cells showed that Isoliquiritin inhibited the secretion of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.govnih.govresearchgate.net

Furthermore, in animal models of atopic dermatitis, treatment with Isoliquiritin led to a significant downregulation in the expression of several key cytokines and immunoglobulins involved in the allergic response. nih.gov This includes a reduction in the levels of Interleukin-4 (IL-4), Interleukin-6 (IL-6), Immunoglobulin E (IgE), and thymic stromal lymphopoietin (TSLP). nih.govnih.gov These factors are known to contribute to the pathology of atopic dermatitis and other allergic diseases. nih.govresearchgate.net

Table 1: Effect of Isoliquiritin on Key Cytokines and Immunoglobulins in an Atopic Dermatitis Animal Model

| Biomarker | Effect of Isoliquiritin Treatment | Reference |

| Interleukin-4 (IL-4) | Downregulated | nih.gov |

| Interleukin-6 (IL-6) | Downregulated | nih.gov |

| Immunoglobulin E (IgE) | Downregulated | nih.gov |

| Thymic Stromal Lymphopoietin (TSLP) | Downregulated | nih.gov |

Amelioration of Atopic Dermatitis-like Conditions

The culmination of Isoliquiritin's effects on immune cell infiltration and cytokine regulation is the significant amelioration of atopic dermatitis (AD)-like skin conditions in animal models. nih.govnih.gov Atopic dermatitis is a chronic inflammatory skin disease characterized by eczematous lesions and intense itching. nih.govsemanticscholar.org

In studies using a 1-chloro-2,4-dinitrochlorobenzene (DNCB)-induced AD mouse model, treatment with Isoliquiritin led to a noticeable improvement in skin lesions. nih.govnih.gov The therapeutic effects were observed through the reduction in the thickness of the epidermis and dermis, decreased ear edema, and lower dermatitis scores. nih.gov These findings suggest that Isoliquiritin mitigates skin inflammation and helps restore normal skin structure by targeting the underlying immune dysregulation. nih.govnih.gov The mechanism for this therapeutic effect is linked to the inhibition of the CD177/JAK2/STAT signaling pathway. nih.govnih.gov

Antibacterial Activity of Isoliquiritin

Beyond its immunomodulatory properties, Isoliquiritin has been identified as a compound with significant antibacterial activity, particularly in the context of antibiotic resistance. Its primary role is not as a direct bactericidal agent but as an inhibitor of specific bacterial defense mechanisms, which restores the efficacy of conventional antibiotics. nih.govnih.gov

Inhibition of Specific Bacterial Resistance Mechanisms (e.g., NDM-1)

Isoliquiritin has been identified as a novel and specific inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1). nih.govnih.gov NDM-1 is an enzyme produced by certain strains of Gram-negative bacteria that provides resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often used as a last resort for treating multidrug-resistant bacterial infections. nih.govwikipedia.org The NDM-1 enzyme inactivates these antibiotics by hydrolyzing them. nih.govwikipedia.org

Research has shown that Isoliquiritin specifically inhibits the activity of the NDM-1 enzyme. nih.govresearchgate.net It is noteworthy that Isoliquiritin itself does not have a significant impact on the growth of NDM-1-positive bacteria, nor does it affect the expression of the NDM-1 enzyme at concentrations that effectively inhibit the enzyme's function. nih.govnih.gov Its inhibitory action is specific to NDM-1 and not other metallo-β-lactamases like VIM-1. nih.govresearchgate.net

Synergistic Effects with Antibiotics

The inhibition of NDM-1 by Isoliquiritin leads to a powerful synergistic effect when combined with β-lactam antibiotics. nih.govnih.gov This synergy effectively restores the antibacterial activity of antibiotics that were previously rendered ineffective by NDM-1-producing bacteria. nih.gov

In vitro studies, including checkerboard and time-kill assays, have confirmed a significant synergistic effect when Isoliquiritin is combined with the carbapenem (B1253116) antibiotic meropenem (B701) against NDM-1-positive Escherichia coli and Klebsiella pneumoniae. nih.govnih.gov The Fractional Inhibitory Concentration (FIC) indices for the combination of meropenem and Isoliquiritin were all less than 0.5, indicating strong synergy. nih.govnih.govresearchgate.net This combination significantly reduces the minimum inhibitory concentration (MIC) of meropenem needed to suppress the growth of these resistant bacteria. nih.gov These findings position Isoliquiritin as a potential adjuvant therapy to enhance the efficacy of carbapenems against infections caused by NDM-1-positive Enterobacteriaceae. nih.govnih.gov

Table 2: Synergistic Antibacterial Activity of Isoliquiritin with Meropenem

| Bacterial Strain | Resistance Mechanism | Effect of Isoliquiritin Combination | Outcome | Reference |

| E. coli | NDM-1 Positive | Restores susceptibility to Meropenem | Significant reduction in Meropenem MIC | nih.gov |

| K. pneumoniae | NDM-1 Positive | Restores susceptibility to Meropenem | Significant reduction in Meropenem MIC | nih.govnih.gov |

Wound Healing Activity of Isoliquiritin

Isoliquiritin, a flavonoid compound, has demonstrated significant potential in promoting the healing of skin wounds in animal models. Research indicates that its therapeutic effects are multifaceted, involving the enhancement of tissue regeneration, modulation of new blood vessel formation, and attenuation of the local inflammatory response. These activities collectively contribute to an accelerated and more effective wound repair process.

Promotion of Skin Tissue Regeneration (e.g., Epidermal and Dermal Thickness, Collagen Fiber Synthesis)

Studies in animal models have shown that isoliquiritin significantly promotes the physical restructuring and regeneration of damaged skin tissue. In a study involving scalded rats, treatment with isoliquiritin led to a notable increase in the thickness of both the epidermis and the dermis compared to untreated models. cabidigitallibrary.org This suggests an enhancement of cellular proliferation and migration, key processes in rebuilding the skin's layers.

Furthermore, isoliquiritin treatment has been observed to increase the density and organization of collagen fibers within the wound bed. cabidigitallibrary.org Collagen is a critical component of the extracellular matrix, providing structural integrity and strength to the healing tissue. nih.gov The enhanced synthesis of collagen is a key indicator of progression from the inflammatory phase to the proliferative and remodeling phases of wound healing. nih.govnih.gov The observed increases in skin layer thickness and collagen deposition underscore isoliquiritin's role in promoting the formation of robust granulation tissue and effective wound closure. cabidigitallibrary.org

Table 1: Effect of Isoliquiritin on Skin Tissue Regeneration in a Rat Model Data presented as mean ± standard deviation. Data sourced from a study on scalded rats. cabidigitallibrary.org

Angiogenesis Modulation in Wound Repair (e.g., Ang-1, Ang-2, Tie-2 Protein Expression)

Angiogenesis, the formation of new blood vessels, is essential for delivering oxygen, nutrients, and immune cells to the healing wound. nih.gov The angiopoietin/receptor (Ang/Tie) system is a critical regulator of this process. cabidigitallibrary.org Isoliquiritin has been shown to modulate this system to promote effective vascular remodeling. cabidigitallibrary.org

Table 2: Effect of Isoliquiritin on Angiogenesis-Related Protein Expression Data reflects relative protein expression levels in skin tissue of a rat model. cabidigitallibrary.org

Anti-inflammatory Contributions to Wound Healing